molecular formula C13H21N3O B1373896 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline CAS No. 761440-90-8

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline

Cat. No. B1373896
CAS RN: 761440-90-8
M. Wt: 235.33 g/mol
InChI Key: HMHILCRWXQZODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline (4-EPAM) is an organic compound belonging to the piperazine family. It is a white crystalline solid that is soluble in water and ethanol. 4-EPAM is widely used in scientific research and pharmaceutical applications due to its ability to interact with various biological receptors. It is an important tool for studying the structure and function of these receptors, as well as their role in physiological processes.

Scientific Research Applications

Cancer Treatment

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline: is a compound that has been studied for its potential in cancer therapy. It’s a part of a class of compounds that can inhibit specific tyrosine kinases, which are often overactive in cancer cells . By targeting these enzymes, the compound can potentially halt the growth and spread of cancer cells.

Pharmacological Research

This compound is structurally related to imidazopyridines, which have a wide range of pharmacological applications. They can act as GABA_A receptor modulators, proton pump inhibitors, and NSAIDs . The versatility of this compound makes it a valuable subject for pharmacological research, with potential applications in developing new medications.

Drug Synthesis

The compound is used in the synthesis of various drugs. Its structural features make it suitable for creating crystalline forms of drugs, which can have improved stability and solubility . This can enhance the efficacy and shelf-life of pharmaceuticals.

Neurological Disorders

Due to its activity on GABA_A receptors, 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline may have applications in treating neurological disorders. These receptors are crucial for inhibitory neurotransmission in the brain, and modulating them can help manage conditions like anxiety, insomnia, and epilepsy .

Anti-Inflammatory Applications

The compound’s relation to NSAIDs suggests it could be developed into a drug with anti-inflammatory properties. This could be particularly useful for treating chronic inflammatory diseases such as arthritis .

Antimicrobial and Antiviral Research

Research has indicated that imidazopyridine derivatives can have antimicrobial and antiviral activities. As such, 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline could be a starting point for the development of new antimicrobial and antiviral agents, which are increasingly important in the face of antibiotic resistance and emerging viral diseases .

properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2/h4-5,10H,3,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHILCRWXQZODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline

Synthesis routes and methods

Procedure details

A suspension of 1-ethyl-4-(3-methoxy-4-nitro-phenyl)-piperazine (4 g, 15.1 mmol) and Raney Nickel (1 g) in MeOH (80 mL) is stirred for 10.5 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a brown oil: ESI-MS: 236.2 [MH]+; tR=0.95 min (system 1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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